molecular formula C19H13NO B105271 9-Benzoylcarbazole CAS No. 19264-68-7

9-Benzoylcarbazole

Cat. No. B105271
CAS RN: 19264-68-7
M. Wt: 271.3 g/mol
InChI Key: BUCKMWPLVBYQCQ-UHFFFAOYSA-N
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Description

9-Benzoylcarbazole is a compound with the molecular formula C19H13NO . It has a molecular weight of 271.3 g/mol . The IUPAC name for this compound is carbazol-9-yl (phenyl)methanone .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers .


Molecular Structure Analysis

The molecular structure of 9-Benzoylcarbazole consists of a carbazole unit and a phenyl group connected by a carbonyl group . The InChIKey for this compound is BUCKMWPLVBYQCQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

9-Benzoylcarbazole has a molecular weight of 271.3 g/mol . It has a density of 1.663g/cm^3 . The melting point of this compound is 101°C .

Scientific Research Applications

Optoelectronic Materials

9-Benzoylcarbazole and its derivatives are considered a platform for exploring processes such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF) . These properties make them promising candidates for the development of the third generation of Organic Light Emitting Diodes (OLEDs) .

Dual Emission

9-Benzoylcarbazole exhibits dual emission, but there is a great spectral variability in the relative intensity of the emission bands reported in different studies . This property can be exploited in various applications such as bioimaging and sensing.

Photochemical Processes

9-Benzoylcarbazole undergoes photochemical processes such as the photo-Fries rearrangement, producing carbazole among other products . This explains the variation in the reported emission spectra and can be used to study and understand fundamental photophysical properties.

4. Solvent Dependent Thermally Activated Delayed Fluorescence (TADF) 9-Benzoylcarbazole exhibits solvent-dependent TADF, which is explained by the stabilization of the charge transfer S1 state in polar solvents . This property can be used in the design of solvent-sensitive fluorescent probes.

Efficient Photochemical Reactions

F5BCz, a derivative of 9-Benzoylcarbazole, undergoes an efficient photochemical process (Mallory reaction) from its single state to produce a highly fluorescent product c-F5BCz, in 40% isolated yield . This photoreactivity also proceeds in film under ambient conditions, which have significant implications on applying BCz-based materials for optoelectronic applications .

Ultralong Organic Phosphorescence (UOP)

There is a competition between ultralong organic phosphorescence and thermally activated delayed fluorescence in dichloro derivatives of 9-Benzoylcarbazole . Both TADF and UOP are controlled by the population of triplet states and the energy gaps between the singlet and triplet manifolds . This property can be used in the design of efficient materials for optoelectronic applications.

Safety and Hazards

9-Benzoylcarbazole can cause skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Optoelectronic materials based on metal-free organic molecules represent a promising alternative to traditional inorganic devices . Significant attention has been devoted to the development of the third generation of OLEDs which are based on the temperature-activated delayed fluorescence (TADF) mechanism . In the last few years, several materials displaying ultra-long organic phosphorescence (UOP) have been designed using strategies such as crystal engineering and halogen functionalisation .

properties

IUPAC Name

carbazol-9-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCKMWPLVBYQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075158
Record name 9-Benzoylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzoylcarbazole

CAS RN

19264-68-7
Record name 9H-Carbazol-9-ylphenylmethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazole, 9-benzoyl-
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Record name 19264-68-7
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Record name 9-Benzoylcarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the recent advancements in utilizing 9-benzoylcarbazole derivatives in organic synthesis?

A1: Recent studies have demonstrated the effectiveness of 9-benzoylcarbazole derivatives, particularly those containing a carbazolyl leaving group, in rhodium(III)-catalyzed [3+2] annulation reactions. [] This reaction efficiently forms indenones through the activation of ortho C–H and C–N bonds in the 9-benzoylcarbazole structure upon reaction with internal alkynes. [] This method offers a novel and efficient pathway for the synthesis of indenone derivatives, which are valuable building blocks for various organic compounds.

Q2: How do the photophysical properties of 9-benzoylcarbazole derivatives vary with structural modifications?

A2: Research indicates that the introduction of chlorine atoms into the 9-benzoylcarbazole structure can significantly influence its photophysical properties. [] Specifically, dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone have shown intriguing competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). [] The position of the chlorine atoms within the molecule impacts the energy gaps between singlet and triplet states, thereby affecting the balance between these two emission pathways. [] This highlights the potential for tailoring the luminescent properties of 9-benzoylcarbazole derivatives through targeted structural modifications.

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